molecular formula C14H11ClFNO4 B133158 Clodinafop CAS No. 114420-56-3

Clodinafop

Cat. No. B133158
M. Wt: 311.69 g/mol
InChI Key: YUIKUTLBPMDDNQ-MRVPVSSYSA-N
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Description

Clodinafop is an aryloxyphenoxypropionate herbicide widely used for the control of annual grasses. It functions as an acetyl-coenzyme A carboxylase (ACCase) inhibitor, which is a critical enzyme for fatty acid biosynthesis in plants. The inhibition of ACCase leads to the disruption of lipid synthesis, which is essential for plant growth, resulting in the death of the targeted weeds .

Synthesis Analysis

The synthesis of clodinafop-related compounds has been explored, although specific details on the synthesis of clodinafop itself are not provided in the provided papers. However, a related study discusses the synthesis of a hexachlorotritelluracyclododecane compound, which, while not directly related to clodinafop, indicates the type of complex organic synthesis that may be involved in the production of such herbicides .

Molecular Structure Analysis

Computational simulations have been used to study the interactions between clodinafop and the ACCase enzyme. These studies involve homology modeling, molecular dynamics simulations, and molecular mechanics-Poisson-Boltzmann surface area calculations. The simulations have revealed that mutations in the enzyme can significantly affect the binding affinity of clodinafop, which is crucial for understanding resistance mechanisms in grass weeds .

Chemical Reactions Analysis

Clodinafop-propargyl, a pro-herbicide of clodinafop, undergoes photodegradation under sunlight and UV light, leading to various photoproducts. The degradation follows first-order kinetics, and the major photoproducts have been identified using NMR, IR, and MS techniques . Additionally, clodinafop-propargyl can interact with DNA, suggesting an intercalative mode of binding, which is characterized by the insertion of the herbicide molecule between base pairs of DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of clodinafop have been studied in various environmental contexts. For instance, the metabolic fate of clodinafop-propargyl in a sediment-water system and soil has been investigated, revealing that the herbicide is subject to mineralization and transformation into other compounds, such as clodinafop acid. The studies have also identified the half-life of clodinafop in soil and its binding to soil components . A liquid chromatographic method has been developed for the micro-quantitative determination of clodinafop in soil, wheat, and Phalaris minor, which provides insights into the sensitivity and detection limits of the herbicide in environmental samples .

Relevant Case Studies

Several case studies have been reported in the literature. For example, the impact of clodinafop on chlorophyll fluorescence induction curves in barley and oat has been studied, providing insights into the physiological effects of the herbicide on these plants . Another study used zebrafish embryos to investigate the developmental toxicity of clodinafop-propargyl, revealing that exposure to the herbicide disrupts the posterior and ventral development of the embryos . These case studies are crucial for understanding the broader implications of clodinafop use in agriculture and its potential environmental and ecological risks.

Scientific Research Applications

Ecotoxicology in Aquatic Organisms

Clodinafop-propargyl, an aryloxyphenoxypropionate herbicide, has been studied for its developmental toxicity in aquatic organisms. Gui et al. (2011) conducted research employing zebrafish as a model, revealing that exposure to clodinafop-propargyl resulted in various morphogenetic malformations, particularly in the posterior and ventral regions of embryos. This study indicates the potential ecotoxicological impacts of clodinafop-propargyl in aquatic environments (Gui et al., 2011).

Herbicide Efficacy and Environmental Factors

Research by Andrews et al. (2007) explored the correlation between environmental variables and clodinafop efficacy on Avena species (wild oat). The study found that factors like clodinafop dose, temperature, spray water volume, and soil moisture at spraying were correlated with the herbicide's effectiveness. This research contributes to understanding how environmental conditions influence the efficacy of clodinafop in agricultural settings (Andrews et al., 2007).

Persistence and Degradation

Roy et al. (2006) studied the persistence of clodinafop in soil and wheat crops. Their findings showed that clodinafop rapidly transformed in these environments, with the acid form of clodinafop dissipating quickly. This research is significant in understanding the residual effects and environmental fate of clodinafop in agricultural systems (Roy et al., 2006).

Impact on Soil Microflora

A study by Shrivastava et al. (2014) assessed the impact of clodinafop-propargyl on soil microorganisms in wheat cultivation. The research did not reveal any definitive trends in the impact on various microorganisms, including bacteria, fungi, and actinomycetes, suggesting that clodinafop-propargyl may have a minimal or complex effect on soil microflora (Shrivastava et al., 2014).

Herbicidal Applications in Agriculture

Numerous studies have focused on optimizing the use of clodinafop in agriculture. For instance, research on its efficacy in controlling specific weed species in wheat, the impact of varying doses, and the combination with other herbicides provides insights into effective and sustainable agricultural practices (Hessain, 2013), (Kumar et al., 2011), (Barros et al., 2008).

Safety And Hazards

Clodinafop-propargyl is harmful if swallowed and may cause an allergic skin reaction . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIKUTLBPMDDNQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042332
Record name Clodinafop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clodinafop

CAS RN

114420-56-3
Record name Clodinafop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114420-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clodinafop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114420563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodinafop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLODINAFOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5VL6U0SD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6,420
Citations
M Abbaspoor, JC Streibig - Weed science, 2005 - cambridge.org
… The objectives of this study were to determine how rapidly clodinafop affects the shape of the Kautsky curve, defined by various fluorescence parameters in barley and oat, …
Number of citations: 47 www.cambridge.org
S Kashanian, S Askari, F Ahmadi, K Omidfar… - DNA and Cell …, 2008 - liebertpub.com
The interaction of native calf thymus DNA with clodinafop-propargyl (CP), in 10 mM HEPES aqueous solutions at neutral pH 7.2, has been investigated by spectrophotometric, circular …
Number of citations: 108 www.liebertpub.com
MS Bhullar, SS Puma, SS Tomar, VP Singh… - 2014 - indianjournals.com
… dose of clodinafop alone/tank mix of clodinafop + sulfosulfuron/… but poor efficacy of clodinafop was even recorded in fields … minor to clodinafop and indicated that sulfosulfuron was …
Number of citations: 17 www.indianjournals.com
M Ahemad, MS Khan - Bulletin of environmental contamination and …, 2009 - Springer
… clodinafop. The present investigation suggested that the quizalafop-p-ethyl and clodinafop … effects of quizalafop-p-ethyl and clodinafop possibly due to entrapment of herbicides within …
Number of citations: 50 link.springer.com
H Hammami, A Aliverdi, M Parsa - 2014 - sid.ir
… In general, the benefit of the two adjuvants appeared greater for clodinafop-propargyl than for the other herbicides. The performance against wild oat of clodinafop-propargyl, haloxyfop-…
Number of citations: 18 www.sid.ir
European Food Safety Authority (EFSA)… - EFSA …, 2020 - Wiley Online Library
… evaluation of the representative uses of clodinafop-propargyl as a herbicide … The use of clodinafop-propargyl according to the … referred to as clodinafop-propargyl and clodinafop in this …
Number of citations: 3 efsa.onlinelibrary.wiley.com
S Kumar, NN Angiras, SS Rana - 2011 - indianjournals.com
… Metsulfuron + clodinafop with and without … and clodinafop were at par with metsulfuron 8 g/ha + clodinafop 120 g/ha with and without surfactant and metsulfuron 4 g/ha + clodinafop 60 g/…
Number of citations: 49 www.indianjournals.com
US Walia, LS Brar, BK Dhaliwal - Indian Journal of Weed …, 1998 - indianjournals.com
Field experiments were conducted at the Research Farm of Department of Agronomy, PAU, Ludhiana during 1994–95 and 1995–96. The field was sandy loam in texture and was under …
Number of citations: 39 www.indianjournals.com
MHR Mohassel, A Aliverdi, H Hamami… - Weed biology and …, 2010 - Wiley Online Library
Optimizing the herbicide dose by the addition of adjuvants is an acceptable way to reduce the risk of side‐effects from herbicides. Therefore, to detect a suitable adjuvant for diclofop‐…
Number of citations: 52 onlinelibrary.wiley.com
MHR Mohassel, A Aliverdi… - Weed biology and …, 2009 - Wiley Online Library
… field and Frigate in clodinafop‐propargyl and cycloxydim in … , 48, and 64 g ai ha −1 of clodinafop‐propargyl and 0, 15, 30, 60, … Frigate increased the efficacy of clodinafop‐propargyl and …
Number of citations: 38 onlinelibrary.wiley.com

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